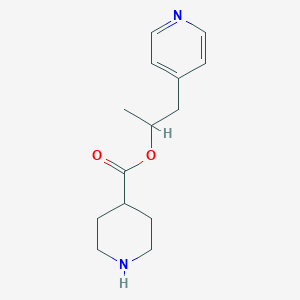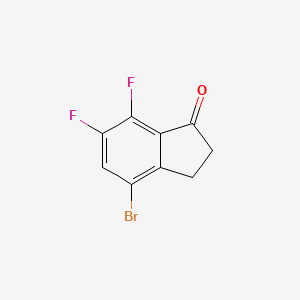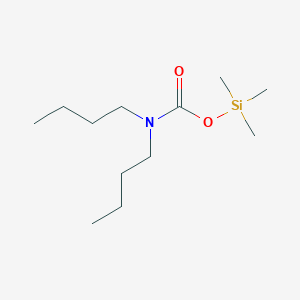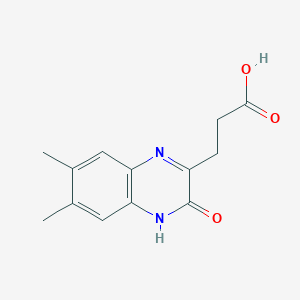![molecular formula C17H13NO B11863197 Phenol, 2-[(2-naphthalenylimino)methyl]- CAS No. 1689-72-1](/img/structure/B11863197.png)
Phenol, 2-[(2-naphthalenylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(2-naphthalenylimino)methyl]- is an organic compound with the molecular formula C17H13NO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 2-[(2-naphthalenylimino)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(2-naphthalenylimino)methyl]- typically involves the condensation reaction between 2-naphthylamine and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of Phenol, 2-[(2-naphthalenylimino)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(2-naphthalenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
Phenol, 2-[(2-naphthalenylimino)methyl]- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(2-naphthalenylimino)methyl]- involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, its phenolic structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-[(2-phenylimino)methyl]-: Similar structure but with a phenyl group instead of a naphthyl group.
Phenol, 2-[(2-pyridylimino)methyl]-: Contains a pyridyl group, offering different chemical properties.
Uniqueness
Phenol, 2-[(2-naphthalenylimino)methyl]- is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the formation of stable metal complexes and potential biological activities.
Propriétés
Numéro CAS |
1689-72-1 |
|---|---|
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-17-8-4-3-7-15(17)12-18-16-10-9-13-5-1-2-6-14(13)11-16/h1-12,19H |
Clé InChI |
FLUBOKFZUHGTFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Acetyl-3,5-dimethylfuro[3,2-g]quinolin-7(8H)-one](/img/structure/B11863128.png)


![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)


![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)
